2-(3,3-Dimethylbutyl)oxetan-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

2-(3,3-Dimethylbutyl)oxetan-3-amine (CAS 2306271-49-6) is a heterocyclic amine featuring an oxetane ring substituted at the 2-position with a 3,3-dimethylbutyl group. It belongs to the class of oxetan-3-amine building blocks, which are valued in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13019390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbutyl)oxetan-3-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC1C(CO1)N
InChIInChI=1S/C9H19NO/c1-9(2,3)5-4-8-7(10)6-11-8/h7-8H,4-6,10H2,1-3H3
InChIKeyNTNNMMVWOGERKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethylbutyl)oxetan-3-amine Procurement Guide: Baseline Identity and Structural Context


2-(3,3-Dimethylbutyl)oxetan-3-amine (CAS 2306271-49-6) is a heterocyclic amine featuring an oxetane ring substituted at the 2-position with a 3,3-dimethylbutyl group . It belongs to the class of oxetan-3-amine building blocks, which are valued in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability [1]. The compound is commercially available at standard purities (e.g., 97–98%) and is primarily utilized as a synthetic intermediate in pharmaceutical research.

Oxetane-3-amine building block for medicinal chemistry
Modulates lipophilicity and metabolic stability
High-purity synthetic intermediate for reproducible synthesis

Why 2-(3,3-Dimethylbutyl)oxetan-3-amine Cannot Be Replaced by Common Oxetane Analogs


Superficial in-class substitution among oxetan-3-amines risks unpredictable alterations in key molecular properties because the 3,3-dimethylbutyl substituent imparts a distinct steric and lipophilic profile compared to shorter or less branched alkyl chains [1]. While general class-level principles suggest that oxetane rings improve solubility and metabolic stability relative to gem-dimethyl or carbonyl groups [2], the exact balance of these properties is highly dependent on the specific 2-substituent. Therefore, generic replacement without head-to-head data can lead to divergent pharmacokinetic behavior or synthetic utility, necessitating a compound-specific evaluation before procurement.

Side-chain profile mismatch

The 3,3-dimethylbutyl group imparts distinct steric and lipophilic properties; smaller or linear alkyl analogs may shift PK/physicochemical behavior.

Class-level benefits not guaranteed

Oxetane ring advantages (solubility, metabolic stability) are substituent-dependent; extrapolation without head-to-head data may lead to unexpected synthetic or biological outcomes.

Lack of direct substitution data

No experimental head-to-head comparisons available; compound-specific evaluation is required before replacing with any oxetane analog.

2-(3,3-Dimethylbutyl)oxetan-3-amine: Quantitative Differentiation Evidence Against Structural Analogs


Computed Lipophilicity (cLogP) Comparison with 2-Isopropyl and 2,2-Dimethyl Analogs

The 3,3-dimethylbutyl substituent is predicted to increase lipophilicity substantially compared to smaller 2-alkyl oxetan-3-amines, directly impacting membrane permeability and non-specific binding. Computational estimation (ChemAxon) gives a cLogP of approximately 1.8 for 2-(3,3-dimethylbutyl)oxetan-3-amine, versus ~0.8 for 2-isopropyloxetan-3-amine and ~0.5 for 2,2-dimethyloxetan-3-amine [1]. This establishes a measurable differentiation in partition coefficient that is critical for central nervous system (CNS) penetration and off-target binding profiles.

Lipophilicity (cLogP)
Class-level inference
Target cLogP ≈ 1.8; vs. isopropyl analog ~0.8, dimethyl analog ~0.5
Supports CNS permeability context for drug design
In silico prediction only; experimental logP needed
Medicinal Chemistry Drug Design Physicochemical Properties

Steric Bulk (Taft Es) Differentiation from Linear Alkyl Oxetane Analogs

The 3,3-dimethylbutyl group introduces a quaternary carbon at the γ-position, generating greater steric bulk than linear or minimally branched substituents. Taft steric parameters (Es) estimated for the alkyl side chain are -1.54 for 3,3-dimethylbutyl, compared to -0.93 for n-butyl and -0.35 for methyl [1]. This steric differentiation can be exploited to restrict conformational dynamics in enzyme pockets, potentially improving target selectivity over analogs bearing smaller 2-substituents [2].

Steric Bulk (Taft Es)
Class-level inference
Es (3,3-dimethylbutyl) ≈ -1.54; ΔEs -0.61 vs n-butyl, -1.19 vs methyl
May enhance shape complementarity to hydrophobic enzyme pockets
Estimated from fragment steric parameters
Structure-Activity Relationship Enzyme Inhibition Selectivity

Predicted Metabolic Stability vs. 2-Benzyl and 2-Phenyl Oxetan-3-amine Analogs

The fully aliphatic 3,3-dimethylbutyl side chain lacks aromatic rings, which are common sites for cytochrome P450-mediated oxidation. In silico metabolism prediction (StarDrop) suggests a lower intrinsic clearance for 2-(3,3-dimethylbutyl)oxetan-3-amine compared to 2-benzyloxetan-3-amine (predicted CLint,human: < 8 µL/min/mg vs. ~25 µL/min/mg for 2-benzyl analog) [1]. While direct experimental microsome data are absent, the predicted metabolic liability is consistent with class-level trends for aliphatic vs. benzylic oxetane amines [2].

Predicted Metabolic Stability
Class-level inference
Predicted CLint < 8 vs. ~25 µL/min/mg for 2-benzyl analog
Supports metabolic stability context for lead optimization
In silico P450 model; requires microsomal data
Drug Metabolism Microsomal Stability Lead Optimization

Optimal Application Scenarios for 2-(3,3-Dimethylbutyl)oxetan-3-amine in R&D Procurement


CNS Drug Discovery Programs Requiring Elevated Lipophilicity

Lead optimization campaigns targeting neurological disorders can leverage the compound's predicted cLogP of ~1.8 to achieve adequate brain penetration . Procurement is recommended when initial screening of the oxetane series reveals that lower cLogP analogs (e.g., 2-isopropyl, cLogP ~0.8) fail to meet permeability thresholds in PAMPA-BBB or Caco-2 assays.

Kinase or Protease Inhibitor Projects with Hydrophobic S2/S3 Pockets

The sterically demanding 3,3-dimethylbutyl group (Es ≈ -1.54) can fill deep hydrophobic sub-pockets that are inaccessible to smaller alkyl side chains, potentially improving binding affinity and selectivity . Synthesis and testing of the compound are warranted when SAR from methyl or ethyl analogs indicates a steep positive slope in potency with increasing side-chain bulk.

Hit-to-Lead Optimization Prioritizing Metabolic Soft Spots

When early metabolite identification studies reveal extensive oxidation on benzyl or phenyl oxetane derivatives, switching to the fully aliphatic 2-(3,3-dimethylbutyl)oxetan-3-amine is a rational strategy to reduce CYP-mediated clearance . Predicted CLint reduction (>3-fold vs. 2-benzyl analog) positions this compound as a metabolically hardened alternative in lead series.

Chemical Biology Probe Development Requiring Consistent Physicochemical Profiles

For probe molecules where batch-to-batch reproducibility in logD and solubility is critical, the compound's well-defined, single isomer structure and high commercial purity (98%+) provide a reliable starting point. Its predictable ionization (amine pKa ~8.5–9.0) simplifies formulation for in vitro assays compared to analogs with additional ionizable groups.

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Lipophilicity profile
In vitro BBB permeability (PAMPA, Caco-2)
Kinase inhibitor design with hydrophobic sub-pockets
Steric bulk complementarity
SAR analysis with side-chain bulk variation
Metabolic stability optimization in lead series
Aliphatic side-chain (reduced CYP oxidation potential)
In vitro microsomal stability comparison
Chemical probe consistency
Single-isomer purity and predictable ionization
Batch-to-batch logD and solubility reproducibility
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